molecular formula C17H16N8O B5457199 1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5457199
M. Wt: 348.4 g/mol
InChI Key: PUDUDJJDVWYXQZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a naphthylmethyl group, a tetrazole group, and a triazole group. These groups are known to impart specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of multiple nitrogen atoms in the tetrazole and triazole groups could potentially allow for hydrogen bonding, which would impact the compound’s physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the tetrazole group is known to participate in various reactions, including cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, the tetrazole group might bind to a specific receptor in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity and toxicity .

Future Directions

Future research could explore different aspects of this compound, such as its potential uses in medicine or industry, or ways to optimize its synthesis .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-N-[1-(2H-tetrazol-5-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O/c1-11(16-20-22-23-21-16)18-17(26)15-10-25(24-19-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10-11H,9H2,1H3,(H,18,26)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDUDJJDVWYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)NC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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